molecular formula C14H22Cl2N2 B6276542 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride CAS No. 2763756-68-7

6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride

Cat. No. B6276542
CAS RN: 2763756-68-7
M. Wt: 289.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride, also known as BAZA-8, is a novel synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. BAZA-8 has been shown to have a wide range of biological activities including anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, BAZA-8 has been studied for its potential use as an inhibitor of enzymatic reactions.

Scientific Research Applications

6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has been shown to have a wide range of biological activities including anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has been studied for its potential use as an inhibitor of enzymatic reactions.

Mechanism of Action

The exact mechanism of action of 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride is still being studied. However, it has been suggested that 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride may act by targeting specific enzymes involved in inflammatory and cancer pathways. In addition, 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride may also interact with other molecules in the cell to modulate their activity.
Biochemical and Physiological Effects
Studies have shown that 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has a wide range of biochemical and physiological effects. 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. In addition, 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has been shown to have anti-microbial and anti-cancer properties. 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has also been shown to modulate the activity of other enzymes involved in cancer pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride in laboratory experiments is its ability to target specific enzymes and molecules involved in inflammatory and cancer pathways. This allows researchers to study the effects of 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride on these pathways in a controlled environment. However, one limitation of using 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride in laboratory experiments is its lack of specificity. 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride may also interact with other molecules in the cell, which can lead to unpredictable results.

Future Directions

Future research on 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of medicinal chemistry and biochemistry. In addition, further research should be done to identify the potential side effects and toxicity of 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride. Finally, future studies should focus on developing more specific and selective inhibitors of enzymes involved in inflammatory and cancer pathways.

Synthesis Methods

6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride can be synthesized in a two-step process starting from 6-azaspiro[3.4]octan-8-amine (AZA-8). The first step involves the reaction of AZA-8 with benzyl bromide in the presence of a base catalyst to form 6-benzyl-6-azaspiro[3.4]octan-8-amine (6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride). The second step involves the reaction of 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride with hydrochloric acid to form the dihydrochloride salt of 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride involves the reaction of benzylamine with cyclohexanone to form 6-benzylcyclohexanone, which is then reacted with aziridine to form 6-benzyl-6-azaspiro[3.4]octan-8-one. This intermediate is then reduced with sodium borohydride to form 6-benzyl-6-azaspiro[3.4]octan-8-ol, which is then reacted with hydrochloric acid to form the dihydrochloride salt of the final product.", "Starting Materials": [ "Benzylamine", "Cyclohexanone", "Aziridine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Benzylamine is reacted with cyclohexanone in the presence of a catalyst to form 6-benzylcyclohexanone.", "6-benzylcyclohexanone is reacted with aziridine in the presence of a base to form 6-benzyl-6-azaspiro[3.4]octan-8-one.", "6-benzyl-6-azaspiro[3.4]octan-8-one is reduced with sodium borohydride in the presence of a solvent to form 6-benzyl-6-azaspiro[3.4]octan-8-ol.", "6-benzyl-6-azaspiro[3.4]octan-8-ol is reacted with hydrochloric acid to form the dihydrochloride salt of 6-benzyl-6-azaspiro[3.4]octan-8-amine." ] }

CAS RN

2763756-68-7

Product Name

6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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